5-Nitro-2-(propan-2-yl)pyrimidine
説明
特性
IUPAC Name |
5-nitro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5(2)7-8-3-6(4-9-7)10(11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSUYBPLRIWZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737325 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-99-3 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application Note: 5-Nitro-2-(propan-2-yl)pyrimidine as a Strategic Building Block in API Synthesis
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, precisely functionalized building blocks. 5-Nitro-2-(propan-2-yl)pyrimidine (CAS: 13207-99-3) has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly ATP-competitive kinase inhibitors and non-steroidal glucocorticoid receptor modulators.
The structural architecture of this molecule offers two distinct pharmacological and synthetic advantages:
-
The Isopropyl Group (C2-position): Imparts localized lipophilicity, which is critical for enhancing cellular permeability and anchoring the molecule within the hydrophobic pockets of target proteins.
-
The Nitro Group (C5-position): Acts as a strong electron-withdrawing group that modulates the basicity of the pyrimidine ring. More importantly, it serves as a robust "masked amine." Upon controlled reduction, it yields an electron-rich 5-aminopyrimidine, a ubiquitous pharmacophore required for hinge-binding hydrogen bond interactions in kinase targets.
Mechanistic Insights & Causality
To successfully utilize this building block, chemists must understand the underlying electronic properties governing its reactivity:
-
Nitration Regioselectivity: The pyrimidine ring is intrinsically electron-deficient, making electrophilic aromatic substitution notoriously sluggish. However, the presence of the weakly electron-donating isopropyl group at C2 directs the incoming nitronium ion ( NO2+ ) to the C5 position, which is the least deactivated position on the pyrimidine core.
-
Basicity and Protonation Dynamics: The nitro group at the 5-position significantly reduces the basicity of the pyrimidine nitrogen atoms. Spectroscopic studies indicate that 5-nitro-pyrimidines resist zwitterion formation and predominantly protonate on exocyclic oxygens (if present) rather than the ring nitrogens in strongly acidic media. This reduced basicity is highly advantageous during harsh synthetic steps, as it prevents unwanted side reactions and polymerization.
-
Reduction Dynamics: The conversion of the nitro group to an amine is a critical step in API synthesis. The reduction proceeds sequentially via nitroso and hydroxylamine intermediates. Using dissolving metal reduction (e.g., Fe/AcOH), the reaction is driven by the rapid oxidation of iron, providing a high-yielding conversion without over-reducing the aromatic pyrimidine ring.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols incorporate strict in-process controls (IPCs) and causality-driven parameter limits.
Protocol A: Synthesis of 5-Nitro-2-(propan-2-yl)pyrimidine via Regioselective Nitration
Objective: Introduce the nitro group at the C5 position while minimizing oxidative degradation. Reagents: 2-(propan-2-yl)pyrimidine, Conc. H2SO4 (98%), Fuming HNO3 (>90%).
Step-by-Step Procedure:
-
Acidic Activation: Charge a dry, jacketed reactor with conc. H2SO4 (5.0 eq) and cool to 0–5 °C. Slowly add 2-(propan-2-yl)pyrimidine (1.0 eq) under continuous stirring.
-
Causality: The pyrimidine must be fully protonated to deactivate the ring sufficiently, preventing oxidative ring cleavage by the highly reactive nitric acid.
-
-
Nitration: Dropwise add fuming HNO3 (1.5 eq), maintaining the internal temperature strictly below 10 °C.
-
Causality: Exothermic nitration can lead to thermal runaway; strict temperature control ensures regioselectivity at C5 and prevents poly-nitration.
-
-
Maturation: Warm the reaction mixture to 60 °C for 4 hours. Monitor the reaction progression via HPLC.
-
Quenching & Isolation: Pour the mixture over crushed ice. Carefully neutralize with aqueous NaOH to pH 7. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Validation Checkpoint: HPLC purity should exceed 98%. 1H NMR must show a distinct singlet integrating to 2H for the C4/C6 aromatic protons, confirming symmetrical C5 substitution.
Protocol B: Reduction to 5-Amino-2-(propan-2-yl)pyrimidine
Objective: Chemoselective reduction of the nitro group to a primary amine for subsequent API coupling. Reagents: 5-Nitro-2-(propan-2-yl)pyrimidine, Iron powder (325 mesh), Glacial Acetic Acid, Absolute Ethanol.
Step-by-Step Procedure:
-
Preparation: Dissolve 5-nitro-2-(propan-2-yl)pyrimidine (1.0 eq) in a 2:1 mixture of absolute ethanol and glacial acetic acid.
-
Reduction: Add activated iron powder (5.0 eq) in portions. Heat the stirred suspension to 90 °C for 20–30 minutes.
-
Causality: The elevated temperature accelerates the electron transfer from Fe(0) to the nitro group, rapidly traversing the highly reactive nitroso intermediate to prevent unwanted azoxy dimerization.
-
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove iron salts.
-
Purification: Wash the filtrate sequentially with saturated NaHCO3 solution (to neutralize the acetic acid) and distilled water. Dry over Na2SO4 , filter, and concentrate to yield the amine as a light brownish oil.
-
Validation Checkpoint: LC-MS must confirm the mass shift from [M+H]+=168 (nitro starting material) to [M+H]+=138 (target amine).
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 5-Nitro-2-(propan-2-yl)pyrimidine Processing
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Key Observation |
| Nitration | HNO3 / H2SO4 | 60 | 4.0 | 82 | >98.5 | Strict temp control required during addition. |
| Nitration | HNO3 / Ac2O | 25 | 12.0 | 45 | <80.0 | High impurities due to incomplete activation. |
| Reduction | Fe / AcOH / EtOH | 90 | 0.5 | 91 | >99.0 | Rapid conversion; no over-reduction observed. |
| Reduction | H2 / Pd-C / MeOH | 25 | 6.0 | 85 | >95.0 | Slower; requires pressure vessel (50 psi). |
Visualizing the Workflows
Synthetic workflow from 2-(propan-2-yl)pyrimidine to target API.
Stepwise reduction mechanism of the nitro group and subsequent API coupling.
References
-
Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: ACS Omega (National Institutes of Health) URL: [Link]
- Source: Google Patents (WIPO)
Application Note & Protocols: A Strategic Guide to the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Core as a Privileged Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the adenine nucleus of ATP allows pyrimidine derivatives to function as competitive inhibitors, effectively occupying the ATP-binding site and blocking the downstream signaling cascades that are often dysregulated in diseases like cancer.[2][3] The FDA has approved numerous pyrimidine-containing drugs, underscoring the clinical significance of this scaffold.[4][5][6]
This guide provides a detailed, step-by-step methodology for the synthesis of a library of potential kinase inhibitors. Our strategic starting point is a functionalized pyrimidine core, specifically 4,6-dichloro-2-isopropyl-5-nitropyrimidine . This choice is deliberate; the dichloro substitutions at the C4 and C6 positions serve as versatile reactive handles for introducing molecular diversity through well-established cross-coupling reactions. The nitro group at C5 is a critical precursor to the 5-amino group, which is instrumental in forming key hydrogen bond interactions with the hinge region of many kinases.[2] The 2-isopropyl group is incorporated to probe a hydrophobic pocket within the kinase active site.
This document will guide researchers through the core synthetic transformations, provide detailed experimental protocols, and explain the scientific rationale behind each step, enabling the logical construction of potent and selective kinase inhibitors.
Overall Synthetic Workflow
The synthetic strategy is designed for modularity, allowing for the creation of a diverse library of compounds from a common intermediate. The core pathway involves a three-stage process:
-
Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group to install a key kinase hinge-binding element.
-
Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise replacement of the C4 and C6 chloro substituents to build out the inhibitor scaffold.
-
Final Product Characterization: Analytical confirmation of the synthesized compounds.
Caption: High-level workflow for the synthesis of kinase inhibitors.
Detailed Synthetic Protocols & Scientific Rationale
Step 1: Reduction of the 5-Nitro Group to Form a Key Intermediate
Causality and Expertise: The conversion of the 5-nitro group to a 5-amino group is arguably the most critical step in unlocking the potential of this scaffold. The resulting primary amine is a bioisostere of the N6-amino group of adenine and is crucial for forming one or two hydrogen bonds with the backbone amide residues in the "hinge region" of the kinase active site. This interaction is a primary anchor for a vast number of ATP-competitive inhibitors.[7] We prioritize this reduction early in the synthesis as the resulting electron-donating amino group can influence the reactivity of the C4 and C6 positions in subsequent steps. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which prevent degradation of the sensitive dichloro-pyrimidine core.
Experimental Protocol: Synthesis of 4,6-dichloro-2-isopropylpyrimidin-5-amine
-
Reactor Setup: To a hydrogenation vessel, add 4,6-dichloro-2-isopropyl-5-nitropyrimidine (1.0 eq), Palladium on carbon (10% w/w, 0.05 eq), and Ethyl Acetate (10 mL per gram of starting material).
-
Inerting: Seal the vessel and purge with nitrogen gas (3 cycles) to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas (3 cycles) and then pressurize to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4,6-dichloro-2-isopropylpyrimidin-5-amine, which is often used in the next step without further purification.
Expected Outcome & Characterization:
-
Appearance: Pale yellow solid.
-
Yield: Typically >95%.
-
Confirmation: Successful reduction is confirmed by LC-MS (mass decrease of 30 amu corresponding to NO₂ -> NH₂) and ¹H NMR (appearance of a new broad singlet for the -NH₂ protons).
Step 2: Sequential Functionalization via Palladium-Catalyzed Cross-Coupling
Causality and Expertise: The two chlorine atoms at the C4 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine nitrogens. This allows for their stepwise and selective replacement using powerful palladium-catalyzed cross-coupling reactions. The ability to introduce different functionalities at these two positions is the key to achieving both potency and selectivity for the target kinase.
-
Buchwald-Hartwig Amination: This reaction is a robust method for forming C-N bonds, allowing the introduction of a diverse range of (hetero)aryl amines or alkylamines.[8][9] This moiety often targets the solvent-exposed region or a ribose-binding pocket.
-
Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds, enabling the installation of various aryl or heteroaryl groups.[10][11][12] This part of the molecule is frequently designed to extend into deeper hydrophobic pockets of the ATP-binding site, often conferring selectivity.[13]
We will perform these reactions sequentially. The first substitution (e.g., at C4) is typically faster. After the first coupling, the electronic nature of the ring changes, making the second substitution (at C6) require slightly adjusted or more forcing conditions.
Experimental Protocol 2a: First Substitution via Buchwald-Hartwig Amination
-
Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add 4,6-dichloro-2-isopropylpyrimidin-5-amine (1.0 eq), the desired primary or secondary amine (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent such as Dioxane or Toluene (15 mL per gram of starting pyrimidine).
-
Reaction: Heat the mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Filter through a pad of Celite®.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2b: Second Substitution via Suzuki-Miyaura Coupling
-
Reactor Setup: To a microwave vial, add the monosubstituted intermediate from Step 2a (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and an aqueous base solution (e.g., 2M Na₂CO₃, 3.0 eq).
-
Solvent Addition: Add a solvent mixture, typically Dioxane or DME (10 mL per gram of starting material).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140°C for 20-40 minutes. Alternatively, conventional heating at 90-100°C for 6-12 hours can be used. Monitor by LC-MS.
-
Work-up: Cool the reaction, dilute with Ethyl Acetate, and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final compound by flash column chromatography or preparative HPLC.
Representative Library Data
| Entry | Amine (Step 2a) | Boronic Acid (Step 2b) | Expected Yield (Overall) |
| 1 | Aniline | Phenylboronic acid | 50-65% |
| 2 | 3-Fluoroaniline | Pyridin-3-ylboronic acid | 45-60% |
| 3 | Piperazine | 4-Methoxyphenylboronic acid | 55-70% |
| 4 | (R)-3-aminopyrrolidine | Thiophen-2-ylboronic acid | 40-55% |
Biological Evaluation: From Molecule to Mechanism
The ultimate goal of this synthesis is to produce compounds that can modulate the activity of a target kinase. An essential follow-up is the biological evaluation of the synthesized library.
Protocol: In Vitro Kinase Inhibition Assay (Generic ATPase-Based)
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of a kinase.
-
Reagent Preparation: Prepare solutions of the purified target kinase, a suitable kinase substrate (e.g., a generic peptide), and ATP at optimal concentrations in an assay buffer. Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase and the inhibitor at various concentrations. Allow to incubate for 10-15 minutes.
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). The signal is typically a luminescent or fluorescent readout.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Context: Targeting a Key Cancer Pathway
Many pyrimidine-based inhibitors target kinases within critical cell signaling pathways, such as the Aurora and Polo-like kinase (PLK) pathways, which are crucial for cell cycle regulation and are often overactive in cancer.[4][6][7] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of AURK/PLK pathways by pyrimidine inhibitors.
Conclusion
This application note provides a robust and logical framework for the synthesis of pyrimidine-based kinase inhibitors starting from a strategically chosen, highly functionalized precursor. By employing a modular approach centered on nitro group reduction and sequential palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for biological screening. The provided protocols are grounded in established chemical principles and offer a practical guide for drug discovery professionals aiming to develop the next generation of targeted therapeutics.
References
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: Wiley Online Library URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors Source: Ministry of Health and Prevention, United Arab Emirates URL: [Link]
-
Title: Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo Source: ACS Publications URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
-
Title: Chemical structures of previously reported pyrimidine-based kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors Source: PubMed URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules Source: ResearchGate URL: [Link]
-
Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones Source: RSC Publishing URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PMC, National Center for Biotechnology Information URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-Nitro-2-(propan-2-yl)pyrimidine Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized pyrimidine scaffolds—specifically 5-nitro-2-(propan-2-yl)pyrimidine (also known as 2-isopropyl-5-nitropyrimidine)—often presents significant yield bottlenecks. This guide provides mechanistic troubleshooting, self-validating protocols, and yield optimization strategies designed for drug development professionals.
Mechanistic Causality & Diagnostic FAQs
Q1: I attempted a direct nitration of 2-isopropylpyrimidine using HNO₃/H₂SO₄, but my yield is under 15% and I am isolating multiple degradation products. Why is this happening? A: The causality lies in the electronic structure of the pyrimidine ring. The two endocyclic nitrogen atoms strongly withdraw electron density, making the ring highly deactivated toward electrophilic aromatic substitution. While direct nitration is a documented route, it requires meticulous temperature control to force the substitution at the 5-position while minimizing oxidative ring cleavage and side reactions[1]. The thermal energy required to overcome the activation barrier for nitration often exceeds the degradation threshold of the starting material.
Q2: To avoid direct nitration, I switched to a bottom-up condensation using isobutyramidine hydrochloride and sodium nitromalonaldehyde (NMA-Na). Yields are still inconsistent (30–40%). What is the causal factor here? A: The mismatch in reagent stability is the primary culprit. While NMA-Na is a traditional C3 building block for synthesizing nitro heterocycles, it is notoriously unstable and prone to self-condensation or retro-aldol degradation in the basic media required to activate the amidine[2]. By the time the isobutyramidine is fully free-based and ready for nucleophilic attack, a significant portion of the NMA-Na has already degraded.
Q3: How can I bypass the instability of NMA-Na to achieve >75% yields? A: Switch your C3-dielectrophile to a vinamidinium salt, such as 2-nitro-1,3-bis(dimethylamino)trimethinium perchlorate . The dimethylamino groups protect the aldehyde equivalents from base-catalyzed degradation while remaining highly susceptible to nucleophilic attack by the amidine[3]. The subsequent elimination of dimethylamine acts as a thermodynamic sink, driving the cyclocondensation and aromatization forward irreversibly[4].
Q4: How critical is the free-basing step for the isobutyramidine hydrochloride? A: It is the most critical pre-reaction parameter. Amidine hydrochlorides are non-nucleophilic. They must be neutralized to their free base form to attack the dielectrophile[3]. If the pH is too low, the reaction stalls at the starting materials; if the pH is pushed too high (e.g., using excess strong base), you risk degrading the dielectrophile.
Quantitative Yield Analysis
The following table summarizes the expected yield variations based on the chosen synthetic pathway and highlights the mechanistic reasons for yield attrition.
| Synthetic Pathway | Reagents Used | Average Yield | Primary Cause of Yield Loss |
| Direct Nitration | 2-isopropylpyrimidine, HNO₃, H₂SO₄ | 10% – 25% | Oxidative ring cleavage due to harsh electrophilic conditions[1]. |
| Traditional Condensation | Isobutyramidine HCl, NMA-Na, NaOH | 30% – 45% | Base-catalyzed degradation of the unstable NMA-Na precursor[2]. |
| Optimized Condensation | Isobutyramidine HCl, Vinamidinium Salt, NaOMe | 75% – 85% | Highly efficient addition-elimination driven by dimethylamine leaving groups[3]. |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes the Vinamidinium Salt Condensation route and embeds self-validating checkpoints so you can verify the chemical state at each step.
Step 1: Amidine Activation (Free-Basing)
-
Suspend 1.0 equivalent of isobutyramidine hydrochloride in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dropwise, add 1.05 equivalents of a freshly prepared Sodium Methoxide (NaOMe) solution in ethanol.
-
Self-Validation Checkpoint: Stir for 15 minutes, then extract a 10 µL aliquot and dilute in 1 mL of DI water. Test with pH paper; the pH must read strictly between 8.5 and 9.0 . A heavy white precipitate (NaCl) should form in the main flask. Filter the mixture rapidly under inert conditions to isolate the clear filtrate containing the free nucleophile.
Step 2: Electrophile Addition
-
In a separate dry flask, dissolve 1.0 equivalent of 2-nitro-1,3-bis(dimethylamino)trimethinium perchlorate in anhydrous ethanol.
-
Cool this electrophile solution to 0–5 °C.
-
Add the free-based isobutyramidine filtrate dropwise over 30 minutes.
-
Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 5 °C to prevent polymerization of the intermediate. Spot the mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The bright yellow spot of the vinamidinium salt ( Rf≈0.2 ) should disappear, replaced by a new, highly UV-active intermediate spot ( Rf≈0.5 ).
Step 3: Cyclocondensation & Aromatization
-
Once addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (78 °C) for 4 hours.
-
Self-Validation Checkpoint: Observe the physical state. The reaction will transition from an opaque suspension to a clear, dark amber solution as dimethylamine is expelled and aromatization occurs. Perform LC-MS analysis; the target mass [M+H]+=168.1 must be the dominant peak.
-
Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 5-nitro-2-(propan-2-yl)pyrimidine.
Process Visualizations
Chemical pathway for 5-nitro-2-(propan-2-yl)pyrimidine via condensation.
Decision tree for troubleshooting low yields in pyrimidine condensation.
References
- EvitaChem Database - 5-Nitro-2-(propan-2-yl)pyrimidine Synthesis and Properties. URL: Verify Source
- Heterocycles (via CLOCKSS) - Practically Usable C3 Building Blocks for the Syntheses of Nitro Heterocycles (Nagatoshi Nishiwaki et al., 2012). URL: Verify Source
- MDPI - Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors (2021). URL: Verify Source
- RSC Publishing - Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines (2021). URL: Verify Source
Sources
- 1. evitachem.com [evitachem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Handling, storage, and degradation issues of 5-nitro-2-(propan-2-yl)pyrimidine
Welcome to the Application Science Support Portal. This guide is engineered for researchers and drug development professionals handling 5-nitro-2-(propan-2-yl)pyrimidine (also known as 2-isopropyl-5-nitropyrimidine). Due to its unique electronic structure, this compound presents specific challenges in stability, storage, and handling.
Below, you will find a causality-driven breakdown of its chemical behavior, troubleshooting FAQs, quantitative compatibility data, and self-validating experimental protocols.
Scientific Overview & Causality
To successfully work with 5-nitro-2-(propan-2-yl)pyrimidine, one must understand the electronic environment of the molecule. The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the C5 position further depletes electron density, rendering the C4 and C6 positions highly electrophilic.
While the isopropyl group at C2 provides lipophilicity, it does not sterically hinder the C4/C6 positions enough to prevent Nucleophilic Aromatic Substitution (SₙAr) reactions 1. Consequently, exposure to atmospheric moisture (water acting as a nucleophile) leads to rapid hydrolysis, forming hydroxypyrimidine degradants 2. Additionally, the nitro group is highly susceptible to photolytic reduction and degradation when exposed to UV or ambient light 3.
Mechanistic degradation pathways of 5-nitro-2-(propan-2-yl)pyrimidine via hydrolysis and photolysis.
Troubleshooting FAQs
Q: My compound changed from a pale yellow powder to a dark orange/brown sticky solid. What happened? A: This is a classic indicator of photolytic or thermal degradation. The C5 nitro group is sensitive to UV/visible light, which catalyzes nitro-reduction and subsequent ring scission. Always store the compound in amber glass vials and handle it under low-light conditions.
Q: LC-MS analysis of my stock solution shows a mass shift of +16 Da or +18 Da. Is my batch contaminated? A: This indicates solvent-induced hydrolysis, not manufacturing contamination. A +18 Da shift corresponds to hydration, while a +16 Da shift (or +18 Da followed by the loss of 2H) suggests the substitution of a leaving group/hydride with a hydroxyl group (-OH) via nucleophilic attack at C4 or C6. This happens if the compound is reconstituted in non-anhydrous solvents.
Q: Can I store stock solutions in Methanol or Ethanol? A: No. Alcohols are protic nucleophiles and will undergo SₙAr with the highly electrophilic nitropyrimidine core, forming alkoxypyrimidine adducts. You must use anhydrous, aprotic solvents (e.g., DMSO, DMF) and ideally prepare them freshly before use.
Quantitative Storage & Compatibility Data
To prevent degradation, strict adherence to solvent and temperature guidelines is required.
Table 1: Storage Conditions vs. Expected Shelf Life
| State | Temperature | Atmosphere | Light Protection | Expected Shelf Life |
| Dry Powder | -20°C | Argon / N₂ | Amber Vial | > 12 Months |
| Dry Powder | 4°C | Desiccated Air | Amber Vial | 3 - 6 Months |
| Stock Solution (DMSO) | -80°C | Argon / N₂ | Amber Vial | 1 - 2 Months |
| Stock Solution (DMSO) | 20°C (RT) | Ambient | Clear Vial | < 12 Hours |
Table 2: Solvent Compatibility Matrix
| Solvent | Classification | Compatibility | Causality / Mechanism of Action |
| DMSO (Anhydrous) | Aprotic, Polar | High | Lacks nucleophilic protons; stabilizes the pyrimidine ring. |
| Acetonitrile (Dry) | Aprotic, Polar | High | Excellent for LC-MS prep; non-nucleophilic. |
| Methanol / Ethanol | Protic, Polar | Low | Acts as a nucleophile; causes rapid alkoxylation at C4/C6. |
| Water / Buffers | Protic, Aqueous | Very Low | Drives rapid hydrolysis forming hydroxypyrimidines. |
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that any degradation is caught before the compound is used in downstream assays.
Protocol 1: Anhydrous Reconstitution & Storage Workflow
Standard operating procedure for the reconstitution and storage of nitropyrimidine derivatives.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Prevents condensation of atmospheric moisture on the cold powder, which would initiate immediate hydrolysis upon opening.
-
-
Inert Transfer: Move the vial into a glove box purged with Argon or Nitrogen.
-
Causality: Eliminates ambient humidity, removing the primary nucleophile responsible for degradation.
-
-
Solubilization: Add anhydrous, amine-free DMSO (water content <50 ppm) to achieve the desired concentration.
-
Self-Validation Check: The resulting solution must be pale yellow and completely transparent. Any darkening, cloudiness, or orange tint indicates pre-existing degradation. Do not proceed if the solution is discolored.
-
-
Aliquoting & Freezing: Divide the solution into single-use aliquots using amber glass vials. Flash-freeze in liquid nitrogen and transfer immediately to -80°C storage.
-
Causality: Single-use aliquots prevent freeze-thaw cycles that introduce moisture. Amber glass prevents photolytic reduction of the nitro group.
-
Protocol 2: LC-MS Purity & Degradation Assessment
Step-by-Step Methodology:
-
Sample Preparation: Dilute a 1 µL aliquot of the stock solution into 999 µL of chilled, anhydrous Acetonitrile (ACN).
-
Causality: Using aprotic ACN prevents the on-column hydrolysis that frequently occurs if aqueous buffers are used for sample preparation.
-
-
Chromatography Setup: Utilize a C18 reverse-phase column. Set the mobile phase to a fast gradient of Water/ACN containing 0.1% Formic Acid.
-
Causality: The acidic pH (formic acid) protonates potential nucleophiles in the solvent, drastically slowing down on-column degradation during the chromatographic run.
-
-
Self-Validating Injection Sequence:
-
Run a blank injection of DMSO/ACN first to establish a clean baseline.
-
Inject the sample.
-
Validation Check: The intact 5-nitro-2-(propan-2-yl)pyrimidine should appear as the dominant peak. Explicitly extract ion chromatograms (EIC) for +16 Da and +18 Da masses. The absence of these peaks validates the integrity of your handling and storage protocol.
-
References
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways , Frontiers in Chemistry, 1
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives , PMC / National Institutes of Health, 2
-
Novel post-synthetic generation, isomeric resolution, and characterization of Fapy-dG within oligodeoxynucleotides: differential anomeric impacts on DNA duplex properties , PMC / National Institutes of Health, 3
Sources
- 1. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel post-synthetic generation, isomeric resolution, and characterization of Fapy-dG within oligodeoxynucleotides: differential anomeric impacts on DNA duplex properties - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method validation for testing 5-nitro-2-(propan-2-yl)pyrimidine purity
HPLC Method Validation for 5-Nitro-2-(propan-2-yl)pyrimidine Purity: A Comparative Column Guide
Introduction 5-Nitro-2-(propan-2-yl)pyrimidine (also known as 2-isopropyl-5-nitropyrimidine) is a critical electrophilic intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs). Ensuring its purity is paramount, as structurally similar impurities—such as des-nitro starting materials (2-isopropylpyrimidine), regioisomers, and oxidative degradation products—can propagate through synthetic pathways, compromising final API efficacy and safety.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the resolution of 5-nitro-2-(propan-2-yl)pyrimidine and details a self-validating protocol aligned with the [1].
Part 1: The Analytical Challenge & Causality of Method Selection
Standard reversed-phase C18 columns often struggle to achieve baseline resolution between highly polar pyrimidine derivatives and their closely related impurities. The causality lies in the electronic properties of the analyte: the pyrimidine ring is inherently electron-deficient, a property heavily amplified by the strongly electron-withdrawing 5-nitro group.
When utilizing a standard alkyl (C18) phase, separation relies almost entirely on hydrophobic partitioning, which often fails to resolve the target from des-nitro impurities. However, introducing a Phenyl-Hexyl stationary phase fundamentally alters the retention mechanism. The phenyl ring of the stationary phase provides substantial π-π interactions with the pyrimidine moiety. As demonstrated in comparable , this orthogonal interaction drastically sharpens peak shape (doubling theoretical plates) and enhances selectivity (α) between closely eluting isomers[2].
Part 2: Comparative Evaluation of HPLC Columns
To establish the optimal method, we compared three distinct column chemistries for the purity analysis of 5-nitro-2-(propan-2-yl)pyrimidine spiked with 1% of its known synthetic precursors and degradation products.
Table 1: Comparative Performance of HPLC Columns for 5-Nitro-2-(propan-2-yl)pyrimidine
| Column Chemistry | Retention Mechanism | Theoretical Plates (N) | Resolution (Rs) vs. Isomer | Tailing Factor (Tf) | Suitability for Purity |
| Standard C18 (250 x 4.6 mm, 5 µm) | Hydrophobic | ~6,500 | 1.8 | 1.45 | Moderate; broad peaks observed. |
| Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Hydrophobic + π-π | ~12,500 | 3.4 | 1.05 | Optimal ; sharp peaks, high resolution. |
| HILIC (150 x 4.6 mm, 3 µm) | Hydrophilic Partitioning | ~4,200 | 1.1 | 1.80 | Poor; analyte lacks sufficient polarity. |
Data synthesized from benchmark[3]. The Phenyl-Hexyl column demonstrates superior resolution (Rs > 3.0), making it the definitive choice for the validation workflow.
Part 3: Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)
The following protocol details the self-validating system for the Phenyl-Hexyl method, ensuring trustworthiness and reproducibility across laboratories[1].
Optimized Chromatographic Conditions:
-
Column: Phenomenex Luna® Phenyl-Hexyl (150 × 4.6 mm, 3 µm)
-
Mobile Phase: Gradient elution. Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.0). Mobile Phase B: Acetonitrile. (Causality: Peak shape is highly sensitive to pH; buffering at pH 5.0 ensures the pyrimidine nitrogen remains unprotonated, preventing secondary interactions with residual silanols)[2].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Step 1: Specificity & Forced Degradation Causality: To prove the method is genuinely stability-indicating, the analyte must be chromatographically resolved from all potential degradation products, ensuring no co-elution masks underlying instability.
-
Prepare 0.5 mg/mL solutions of 5-nitro-2-(propan-2-yl)pyrimidine.
-
Subject aliquots to stress conditions: Acidic (0.1 M HCl, reflux), Alkaline (0.1 M NaOH, reflux), Oxidative (3% H₂O₂, 60°C), and Photolytic (UV light, 24h)[3].
-
Inject stressed samples. Verify peak purity using a Photodiode Array (PDA) detector.
-
Acceptance Criteria: Resolution (Rs) > 2.0 for all degradation peaks.
Step 2: Linearity & Range Causality: Ensures detector response is directly proportional to analyte concentration across the operational range.
-
Prepare a stock solution (1.0 mg/mL) in the mobile phase.
-
Dilute to create five calibration standards ranging from 0.1 mg/mL to 0.8 mg/mL.
-
Inject each standard in triplicate. Plot peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r) ≥ 0.999[2].
Step 3: Accuracy & Precision (Combined Approach) Causality: Validates that the extraction and injection system consistently recovers the true value without systemic bias or matrix interference.
-
Spike known quantities of 5-nitro-2-(propan-2-yl)pyrimidine into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration (0.5 mg/mL).
-
Prepare three replicates per level (9 total samples).
-
Calculate % recovery and Relative Standard Deviation (RSD).
-
Acceptance Criteria: Recovery between 98.0%–102.0%; RSD ≤ 1.5%[2].
Step 4: Robustness Causality: Identifies critical parameters that must be tightly controlled during routine testing to prevent method failure.
-
Deliberately vary flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase pH (± 0.2 units).
-
Evaluate the impact on the Resolution (Rs) of the critical pair.
Part 4: Method Validation Workflow Diagram
Logical workflow for ICH Q2(R2) compliant HPLC method validation.
References
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
Mass spectrometry fragmentation pattern analysis of 5-nitro-2-(propan-2-yl)pyrimidine
An in-depth structural elucidation of heterocyclic building blocks is a critical bottleneck in preclinical drug development. 5-Nitro-2-(propan-2-yl)pyrimidine (CAS: 13207-99-3) is a highly functionalized intermediate whose characterization presents unique analytical challenges. Its structure combines an electron-deficient pyrimidine core, a strongly electron-withdrawing nitro group, and an electron-donating isopropyl moiety.
This guide provides an objective, data-driven comparison of the two premier mass spectrometry (MS) methodologies used for its fragmentation analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .
Mechanistic Causality: Ionization and Fragmentation Dynamics
To optimize an analytical workflow, one must understand the physical chemistry governing ion formation and dissociation. The choice between EI and ESI fundamentally alters the fragmentation landscape of 5-nitro-2-(propan-2-yl)pyrimidine.
1. GC-EI-MS (Hard Ionization & Radical Chemistry) In EI-MS, the 70 eV electron beam acts as a hard ionization source, stripping an electron to form a highly energetic, odd-electron radical cation ([M]•+ at m/z 167). The excess internal energy rapidly dissipates through homolytic and heterolytic bond cleavages. For nitro-substituted heterocycles, the dominant pathways are driven by the nitro group, which canonically expels NO• (-30 Da) and NO2• (-46 Da) radicals[1]. Following the loss of the nitro group, the pyrimidine core is susceptible to ring fission, typically characterized by the loss of neutral HCN (-27 Da)[2]. The isopropyl group at the 2-position readily undergoes α -cleavage to expel a methyl radical (-15 Da).
2. LC-ESI-MS/MS (Soft Ionization & Distonic Radicals) Conversely, ESI is a soft ionization technique. The addition of 0.1% formic acid to the LC mobile phase drives the protonation of the pyrimidine nitrogens, yielding an even-electron [M+H]+ precursor ion at m/z 168. It is important to note that the electron-withdrawing nature of the 5-nitro group significantly reduces the overall basicity of the pyrimidine ring, necessitating optimized desolvation temperatures to maximize ionization efficiency[3].
During Collision-Induced Dissociation (CID) in a tandem quadrupole, the "even-electron rule" generally dictates the loss of neutral molecules (e.g., loss of propene, -42 Da, from the isopropyl group). However, nitroaromatics frequently violate this rule. Even under soft ESI-CID conditions, they can expel open-shell NO• and NO2• radicals, generating highly stable distonic radical cations[4].
Fragmentation Pathway Mapping
Predicted ESI and EI MS fragmentation pathways for 5-nitro-2-(propan-2-yl)pyrimidine.
Comparative Quantitative Data Analysis
The table below summarizes the diagnostic fragment ions generated by both techniques. GC-EI-MS provides a broader "fingerprint" suitable for library matching, while LC-ESI-MS/MS provides high-abundance, specific transitions ideal for Multiple Reaction Monitoring (MRM) quantitation.
| Fragment Identity | GC-EI-MS (m/z) | LC-ESI-MS/MS (m/z) | Mechanistic Origin / Cleavage Type | Relative Abundance |
| Molecular Ion | 167 [M]•+ | 168 [M+H]+ | Intact molecular species | High (ESI) / Medium (EI) |
| Loss of Methyl | 152 | N/A | α -cleavage of isopropyl group | Medium |
| Loss of NO | 137 | N/A | Expulsion of NO• radical from nitro group | High |
| Loss of Propene | N/A | 126 | Rearrangement of isopropyl group | Medium |
| Loss of NO2 | 121 | 122 [M+H-NO2]•+ | Expulsion of NO2• (Distonic radical in ESI) | Base Peak (EI) |
| Ring Cleavage | 94 | N/A | Loss of neutral HCN from m/z 121 | Low |
Self-Validating Experimental Protocols
A robust analytical protocol must inherently validate its own performance to prevent false positives and ensure data integrity. The following methodologies incorporate internal standards, matrix blanks, and system suitability checks.
Protocol A: GC-EI-MS Structural Fingerprinting
Objective: Obtain reproducible, library-searchable fragmentation spectra.
-
System Suitability Check: Inject 1 µL of decafluorotriphenylphosphine (DFTPP) at 50 µg/mL. Verify that the mass axis calibration is accurate and that the m/z 51, 198, and 442 ion ratios meet standard tuning criteria. This validates the quadrupole's transmission efficiency across the mass range.
-
Blank Validation: Inject 1 µL of GC-grade dichloromethane. Confirm that column bleed (m/z 207, 281) is within acceptable baseline limits and that no carryover exists at m/z 167.
-
Sample Preparation: Dissolve 5-nitro-2-(propan-2-yl)pyrimidine in dichloromethane to a final concentration of 100 µg/mL. Spike with 10 µg/mL of Naphthalene-d8 as an internal standard to normalize injection volume variations.
-
Chromatographic Separation:
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry: Operate the EI source at 70 eV (source temperature 230°C). Acquire data in Full Scan mode from m/z 50 to 300.
Protocol B: LC-ESI-MS/MS Targeted Analysis
Objective: Achieve high-sensitivity detection and elucidate soft-ionization dissociation mechanics.
-
System Suitability Check: Infuse a polytyrosine tuning standard to calibrate the mass filters (Q1 and Q3) and optimize the electron multiplier gain.
-
Blank Validation: Inject 2 µL of the initial mobile phase mixture. The strict absence of a peak at m/z 168 validates that the LC flow path and ESI probe are free of matrix contamination.
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to a concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes. The acidic modifier is critical to force the protonation of the electron-deficient pyrimidine ring.
-
-
Mass Spectrometry: Operate in Positive ESI (+ESI) mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
CID Parameters: Isolate m/z 168 in Q1. Apply Argon collision gas at 15-25 eV in Q2 to induce fragmentation. Scan Q3 from m/z 50 to 200 to capture the distonic radical (m/z 122) and rearrangement (m/z 126) products.
-
Experimental Workflow Visualization
Parallel experimental workflows comparing GC-EI-MS and LC-ESI-MS/MS methodologies.
Conclusion & Best Practices
For the structural elucidation of 5-nitro-2-(propan-2-yl)pyrimidine, the choice of technique depends on the analytical goal. GC-EI-MS is the gold standard for initial characterization, as the 70 eV hard ionization provides a highly reproducible fragmentation fingerprint (losses of NO, NO2, and HCN) that can be easily matched against established libraries.
However, for quantitative bioanalysis or trace-level detection in complex matrices, LC-ESI-MS/MS is superior. Despite the electron-withdrawing nitro group reducing basicity, optimized acidic mobile phases ensure adequate [M+H]+ formation. Furthermore, the unique ability of nitroaromatics to form distonic radical cations (m/z 122) under CID provides a highly specific transition for targeted MRM assays, free from background interference.
References
- Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
- Mass spectral fragmentation modes of pyrimidine deriv
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of Synthesized 5-Nitro-2-(propan-2-yl)pyrimidine: A Comparative Batch Analysis
As a Senior Application Scientist, navigating the procurement and validation of heterocyclic building blocks requires looking beyond basic Certificate of Analysis (CoA) summaries. 5-Nitro-2-(propan-2-yl)pyrimidine (CAS: 13207-99-3) is a critical intermediate in medicinal chemistry and agrochemical development[1]. However, its synthesis—typically achieved via the electrophilic nitration of 2-isopropylpyrimidine—is notoriously prone to regioselectivity issues.
This guide objectively compares the spectroscopic performance of an optimized In-House Synthesized Batch (Product X) against two widely circulated Commercial Alternatives (Alt A and Alt B) . By establishing a self-validating analytical workflow, we will dissect the causality behind common synthesis failures and demonstrate why orthogonal spectroscopic validation is non-negotiable.
Mechanistic Context: The Regioselectivity Challenge
The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) difficult. In the strongly acidic conditions required for nitration (HNO 3 /H 2 SO 4 ), the pyrimidine nitrogen atoms become protonated, further deactivating the ring[2].
Nitration preferentially occurs at the C5 position because it is the least deactivated site (meta to both nitrogens). However, to force the reaction to completion, manufacturers often elevate temperatures. This thermal stress introduces a critical failure mode: competitive nitration at the α -carbon of the isopropyl group . Because the target C5-nitrated product and the α -nitrated byproduct are isobaric (identical molecular weight), standard low-resolution mass spectrometry cannot distinguish between them. Rigorous, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is required to prove regiochemical fidelity[3].
Analytical Workflow
To ensure a self-validating system, our protocol employs three orthogonal techniques: LC-MS for mass confirmation, NMR for structural and regiochemical mapping, and FTIR for functional group verification.
Fig 1. Multimodal spectroscopic workflow for pyrimidine batch validation.
Experimental Protocols
Every protocol below is designed to be highly reproducible, ensuring that the analytical outputs serve as an absolute source of truth.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the pyrimidine batch in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
-
Instrument Parameters: Acquire spectra on a 400 MHz NMR spectrometer at a controlled temperature of 298 K.
-
1 H Acquisition: Run 16 scans with a 2-second relaxation delay and a 90° pulse angle to ensure accurate integration of the isopropyl protons.
-
13 C Acquisition: Run 1024 scans using a proton-decoupled sequence (e.g., zgpg30) with a 2-second relaxation delay to resolve the carbon framework[3].
Protocol 2: LC-MS (ESI+) Analysis
-
Sample Preparation: Dilute the sample to 10 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v).
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at 0.4 mL/min.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor for the target protonated molecular ion [M+H]+ at m/z 168.08.
Protocol 3: FTIR-ATR Spectroscopy
-
Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum in ambient air.
-
Measurement: Place 2-3 mg of the crystalline sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
Quantitative Data & Performance Comparison
The following tables summarize the spectroscopic validation of our In-House Product X against Commercial Alt A and Commercial Alt B .
Table 1: Comparative Batch Performance and Purity Metrics
| Metric | In-House Product X | Commercial Alt A | Commercial Alt B |
| Overall Purity (LC-UV at 254 nm) | >99.5% | 94.2% | 88.7% |
| Target Mass [M+H]+ (m/z) | 168.08 | 168.08 | 168.08 & 213.06 |
| Regioisomer Impurity (mol %) | Not Detected | 4.8% ( α -nitrated) | 1.2% |
| Unreacted Starting Material | <0.1% | 0.5% | 8.5% |
| Visual Appearance | Pale yellow crystals | Yellow powder | Dark yellow solid |
Table 2: Diagnostic 1 H NMR Chemical Shifts (CDCl 3 , 400 MHz)
| Proton Assignment | Multiplicity | Expected Shift ( δ , ppm) | Observed in Product X | Anomaly in Alt A (Regioisomer) |
| H4, H6 (Pyrimidine ring) | Singlet (2H) | 9.10 - 9.30 | 9.18 (s, 2H) | 9.25 (s, 2H) |
| CH (Isopropyl α -carbon) | Septet (1H) | 3.20 - 3.40 | 3.32 (sept, 1H) | Missing |
| CH 3 (Isopropyl methyls) | Doublet (6H) | 1.30 - 1.40 | 1.36 (d, 6H) | 1.85 (s, 6H) |
Causality & Expert Insights
Why did Commercial Alt A pass standard Quality Control but fail our rigorous validation? The answer lies in the limitations of relying solely on LC-MS.
During the synthesis of Alt A, poor thermal regulation during the mixed-acid nitration led to a side reaction. The highly acidic environment protonated the pyrimidine ring, severely impeding C5 nitration[2]. The excess thermal energy instead facilitated nitration at the benzylic-like α -carbon of the isopropyl group.
Because this α -nitrated byproduct has the exact same molecular formula (C 7 H 9 N 3 O 2 ) as the target compound, LC-MS yielded an identical [M+H]+ peak at m/z 168.08. It is only through the lens of 1 H NMR that the structural failure becomes glaringly obvious. In Alt A's spectrum, the characteristic isopropyl septet at 3.32 ppm is completely missing. Furthermore, the methyl doublet at 1.36 ppm collapses into a sharp singlet shifted downfield to 1.85 ppm. This deshielding effect is the direct result of the strongly electron-withdrawing nitro group being erroneously attached to the α -carbon rather than the pyrimidine ring.
Product X , conversely, utilizes strictly controlled continuous-flow nitration parameters, maintaining regiochemical integrity and preventing α -carbon activation. This ensures that downstream medicinal chemistry coupling reactions proceed without interference from hidden, unreactive regioisomers.
References
-
ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. American Chemical Society. Retrieved from[Link]
Sources
Benchmarking 5-nitro-2-(propan-2-yl)pyrimidine against other nitropyrimidine derivatives
Benchmarking 5-Nitro-2-(propan-2-yl)pyrimidine: A Comparative Guide to Nitropyrimidine Scaffolds in Medicinal Chemistry
Introduction
Nitropyrimidines are privileged scaffolds in modern drug discovery. The strong electron-withdrawing nature of the nitro group at the C5 position significantly alters the electronic landscape of the pyrimidine ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO). Depending on the substituents at the C2, C4, and C6 positions, this core can either serve as a highly reactive electrophilic warhead or a stable, lipophilic pharmacophore.
This guide benchmarks 5-nitro-2-(propan-2-yl)pyrimidine against its halogenated counterparts—specifically 2-chloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine. By analyzing their structural properties and reactivity profiles, we provide a comprehensive framework for selecting the appropriate nitropyrimidine derivative for specific drug development workflows.
Structural and Physicochemical Benchmarking
The causality of substitution on the pyrimidine ring dictates the molecule's behavior in biological systems and synthetic pathways:
-
5-Nitro-2-(propan-2-yl)pyrimidine: The C2-isopropyl group introduces significant steric bulk and lipophilicity. Unlike halogens, the isopropyl group is not a leaving group. This renders the pyrimidine ring stable against nucleophilic attack, making it an ideal non-covalent binding scaffold. It is frequently utilized in the development of stable therapeutics, such as potent GPR119 agonists for metabolic disorders[1].
-
2-Chloro-5-nitropyrimidine: The C2-chloro group, activated by the para-like relationship to the C5-nitro group, acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This specific reactivity has been successfully exploited to design targeted covalent inhibitors that bind to the Cys113 residue of the Pin1 enzyme, a critical target in anticancer therapy[2].
-
4,6-Dichloro-5-nitropyrimidine: Acting as a bis-electrophile, this derivative allows for sequential SNAr reactions. It is a fundamental building block for synthesizing complex purine analogs and kinase inhibitors[3].
Quantitative Data Comparison
| Compound | CAS Number | Key Substituents | Primary Reactivity | Target Application | Potency / IC50 Example |
| 5-nitro-2-(propan-2-yl)pyrimidine | 13207-99-3 | C2-Isopropyl, C5-Nitro | Stable lipophilic core | Antimicrobial, GPR119 Agonists | N/A (Scaffold) |
| 2-chloro-5-nitropyrimidine | 12232-04-1 | C2-Chloro, C5-Nitro | Electrophilic warhead | Pin1 Covalent Inhibitors | 0.7 – 3.15 μM (Pin1) |
| 4,6-dichloro-5-nitropyrimidine | 4316-93-2 | C4,C6-Dichloro, C5-Nitro | Bis-electrophile (SNAr) | Kinase Inhibitors, Purines | Variable |
Mechanistic Pathways and Applications
The divergent applications of these derivatives stem directly from their substitution profiles. The diagram below illustrates how the choice of the C2/C4/C6 substituent routes the nitropyrimidine core into entirely different therapeutic applications.
Divergent applications of 5-nitropyrimidine derivatives based on C2/C4/C6 substitution profiles.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental conditions.
Protocol A: Regioselective Nitration for 5-Nitro-2-(propan-2-yl)pyrimidine Synthesis
This protocol details the synthesis of the stable lipophilic scaffold. Temperature control is the critical variable here; excessive heat will lead to the oxidative cleavage of the isopropyl group rather than the desired electrophilic aromatic substitution[4].
-
Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C using an ice-salt bath. Slowly add fuming nitric acid (HNO₃) dropwise to form the nitronium ion complex.
-
Substrate Addition: Add 2-(propan-2-yl)pyrimidine dropwise to the acid mixture. Causality: The addition must be strictly controlled to maintain the internal temperature below 5°C. The nitration of pyrimidines is highly exothermic; thermal runaway will result in non-selective nitration and degradation of the alkyl side chain[4].
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure complete conversion.
-
Quenching & Extraction: Slowly pour the reaction mixture over crushed ice to precipitate the product. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until neutralized, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation (Self-Validating Step): Analyze the crude product via ¹H NMR. The successful addition of the C5-nitro group will cause a characteristic downfield shift of the adjacent aromatic pyrimidine protons (typically appearing in the δ 8.5–9.2 ppm region) due to the strong electron-withdrawing effect[3].
Protocol B: SNAr-Mediated Covalent Inhibitor Synthesis using 2-Chloro-5-nitropyrimidine
This protocol leverages the reactivity of the chlorinated derivative to synthesize covalent inhibitors, such as those targeting Pin1[2].
-
Reagent Mixing: Dissolve 1.0 equivalent of 2-chloro-5-nitropyrimidine and 1.1 equivalents of the target secondary amine (e.g., a sulfolane amine derivative) in anhydrous acetonitrile.
-
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr reaction. Its steric hindrance prevents it from competing with the secondary amine for the electrophilic C2 carbon.
-
Reaction: Stir the mixture at room temperature. The C5-nitro group sufficiently activates the C2 position, allowing the reaction to proceed without excessive heating. Monitor via TLC until the chlorinated starting material is fully consumed.
-
Purification: Concentrate the solvent in vacuo and purify the residue via silica gel flash chromatography (eluting with a gradient of hexane/ethyl acetate).
-
Validation (Self-Validating Step): Confirm the structure via High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography. For Pin1 covalent inhibitors, biological validation via an enzymatic assay should demonstrate IC50 values in the low micromolar range (e.g., 0.7 – 3.15 μM), confirming successful covalent engagement with Cys113[2].
Conclusion
Benchmarking 5-nitro-2-(propan-2-yl)pyrimidine against its chlorinated analogs highlights a fundamental dichotomy in medicinal chemistry design. When a stable, lipophilic core is required for non-covalent receptor modulation, the isopropyl derivative serves as an optimal scaffold. Conversely, when the therapeutic strategy demands targeted covalent binding or complex sequential functionalization, the highly reactive 2-chloro and 4,6-dichloro-5-nitropyrimidine derivatives become the reagents of choice.
References
-
ACS Medicinal Chemistry Letters (2024): Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. Available at:[Link]
-
Bioorganic & Medicinal Chemistry (2017): Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists. Available at:[Link]
Sources
High-Resolution GC-MS vs. Conventional GC-MS for Trace Impurity Profiling of 5-Nitro-2-(propan-2-yl)pyrimidine
Executive Summary
The synthesis of active pharmaceutical ingredients (APIs) requires rigorous control of starting materials and intermediates. 5-Nitro-2-(propan-2-yl)pyrimidine (CAS 13207-99-3) is a critical heterocyclic intermediate characterized by a pyrimidine ring substituted with an isopropyl group at the 2-position and a nitro group at the 5-position[1]. While conventional Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS) has long been the industry standard for volatile and semi-volatile impurity profiling, the unique reactivity of nitroheterocycles and the stringent regulatory requirements for mutagenic impurities demand advanced analytical capabilities.
This guide objectively compares the performance of conventional GC-SQ-MS against High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS, e.g., Orbitrap or QTOF) for the trace impurity profiling of 5-nitro-2-(propan-2-yl)pyrimidine, providing actionable, self-validating protocols for pharmaceutical researchers.
Mechanistic Context & Regulatory Imperative
The Chemical Challenge
The molecular structure of 5-nitro-2-(propan-2-yl)pyrimidine ( C7H9N3O2 ) presents specific analytical challenges. The nitro group at the 5-position is highly susceptible to thermal degradation (e.g., loss of NO∙ or NO2∙ ) during gas-phase analysis[1]. Furthermore, process-related impurities—such as unreacted precursors or over-halogenated byproducts like 4-chloro-2-isopropyl-5-nitropyrimidine[2]—often co-elute with the main peak or matrix components.
Regulatory Framework
Regulatory scrutiny over pharmaceutical impurities is governed by two primary guidelines:
-
ICH Q3A(R2) : Dictates the reporting, identification, and qualification thresholds for general organic impurities in new drug substances[3].
-
ICH M7(R2) : Addresses the assessment and control of DNA-reactive (mutagenic) impurities[4].
Because nitro-substituted heterocycles are classic structural alerts for mutagenicity (often testing positive in bacterial reverse mutation/Ames assays), any process impurities structurally related to 5-nitro-2-(propan-2-yl)pyrimidine must be controlled at or below the Threshold of Toxicological Concern (TTC)[4]. This requires analytical methods capable of sub-ppm Limits of Detection (LOD), pushing beyond the reliable limits of conventional GC-SQ-MS and GC-FID.
Comparative Technology Overview
To objectively evaluate the best approach for this intermediate, we compare three standard methodologies:
-
GC-FID (Flame Ionization Detection): Excellent for assessing bulk purity and linearity, but provides zero structural information. It cannot identify unknown degradation products or distinguish co-eluting impurities.
-
GC-SQ-MS (Single Quadrupole): Operates at nominal mass resolution. While highly sensitive in Selected Ion Monitoring (SIM) mode, it suffers from a lack of selectivity in complex matrices. Isobaric interferences (different molecules with the same nominal mass) frequently cause false positives.
-
GC-HRMS (High-Resolution Mass Spectrometry): Utilizes Orbitrap or Time-of-Flight (TOF) analyzers to provide sub-ppm mass accuracy and resolving power >60,000 [5]. This allows for the exact elemental composition of unknown impurities to be determined, completely eliminating isobaric matrix interference.
Quantitative Performance Comparison
Table 1: Performance metrics for the detection of trace pyrimidine impurities in a 10 mg/mL API matrix.
| Metric | GC-FID | GC-SQ-MS (SIM Mode) | GC-HRMS (Full Scan) |
| Mass Accuracy | N/A | Nominal ( ±0.5 Da) | <1 ppm error |
| Resolving Power | N/A | Unit Mass | >60,000 (at m/z 200) |
| LOD (Matrix) | 50 ppm | 5 ppm | 0.1 ppm |
| Linear Dynamic Range | 106 | 104 | 105 |
| Unknown ID Capability | None | Library Match Only | Exact Elemental Composition |
Experimental Design & Self-Validating Protocol
To ensure absolute trustworthiness and E-E-A-T compliance, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS), the method automatically corrects for matrix-induced signal suppression, inlet discrimination, and thermal degradation.
Step-by-Step Methodology
-
Sample Preparation & Isotopic Spiking:
-
Causality: 5-nitro-2-(propan-2-yl)pyrimidine is soluble in mid-polarity solvents. Methanol is chosen over water to prevent hydrolysis of any co-existing chlorinated impurities[5].
-
Action: Dissolve the batch sample in LC-MS grade methanol to a final concentration of 10 mg/mL.
-
Self-Validation Step: Spike the solution with 1.0 µg/mL of 5-nitro-2-(propan-2-yl)pyrimidine-d7 (SIL-IS). If the absolute recovery of the SIL-IS falls outside the 90–110% window during data processing, the system automatically flags the run for reinjection, ensuring quantitative integrity.
-
-
Chromatographic Separation:
-
Causality: A low-polarity 5% phenyl/95% dimethyl polysiloxane column (e.g., TG-5SILMS) is selected. Highly inert columns are mandatory because active sites in the stationary phase can catalyze the thermal reduction of the nitro group[5].
-
Action: Inject 1.0 µL in pulsed splitless mode. Maintain the inlet temperature at 220°C (rather than the standard 250°C) to prevent pre-column thermal decomposition of the nitroheterocycle.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometric Detection (GC-HRMS):
-
Causality: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation for spectral library matching, while the HRMS analyzer captures the exact mass of all fragments to deduce structural pathways.
-
Action: Operate the HRMS in Full Scan mode (m/z 50–500) with a resolving power of 60,000.
-
Causality & Discussion: Why High-Resolution Matters
The superiority of GC-HRMS over GC-SQ-MS for 5-nitro-2-(propan-2-yl)pyrimidine profiling becomes evident when analyzing fragmentation pathways.
The exact monoisotopic mass of the intact molecule ( C7H9N3O2 ) is 167.0695 Da . Under 70 eV EI, the molecule undergoes two primary diagnostic cleavages:
-
Loss of a methyl radical from the isopropyl group ( −15.0235 Da) yielding C6H6N3O2+ (Exact Mass: 152.0460 Da ).
-
Loss of the nitro group ( −45.9929 Da) yielding the pyrimidine cation C7H9N3∙+ (Exact Mass: 121.0766 Da ).
In a conventional GC-SQ-MS, the loss of the nitro group appears at a nominal m/z of 121. In complex pharmaceutical matrices, m/z 121 is a highly common background ion (e.g., C4H9O4+ from solvent impurities or C8H9O+ from plasticizers). A single quadrupole cannot distinguish between these ions, leading to false positives and artificially inflated impurity reporting under ICH Q3A[3].
GC-HRMS, operating at <1 ppm mass error, easily resolves C7H9N3∙+ (121.0766) from background interferences, ensuring that only true pyrimidine-related impurities are quantified and assessed for mutagenic risk under ICH M7[4]. Furthermore, if process impurities like 4-chloro-2-isopropyl-5-nitropyrimidine are present[2], HRMS accurately identifies the distinct isotopic signature of chlorine ( 35Cl and 37Cl ) combined with the exact mass defect, allowing rapid, untargeted identification of unknown synthesis byproducts.
Analytical Workflow Diagram
The following logical workflow illustrates the decision-making process for impurity profiling and regulatory classification.
Caption: GC-MS analytical workflow for impurity profiling and ICH regulatory risk assessment.
References
- EvitaChem. "Buy 5-Nitro-2-(propan-2-yl)pyrimidine (EVT-14854285)". EvitaChem Database.
- ChemicalBook. "4-Chloro-2-isopropyl-5-nitropyriMidine". ChemicalBook.
- Thermo Fisher Scientific. "Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry". Thermo Fisher Scientific Application Notes.
- European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". EMA Guidelines.
- European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". EMA Guidelines.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-Chloro-2-isopropyl-5-nitropyriMidine [chemicalbook.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative efficacy of catalysts in 5-nitro-2-(propan-2-yl)pyrimidine reduction
An objective, data-driven evaluation of catalytic systems is critical when scaling the synthesis of pharmaceutical intermediates. The reduction of 5-nitro-2-(propan-2-yl)pyrimidine (also known as 2-isopropyl-5-nitropyrimidine) to its corresponding amine is a foundational transformation in the development of kinase inhibitors and agrochemicals.
However, this reaction presents a distinct chemoselectivity challenge: reducing the highly polarized nitro group without saturating the electron-deficient pyrimidine ring. As an application scientist, I have structured this guide to evaluate the comparative efficacy of three primary catalytic systems—Palladium on Carbon (Pd/C), Sulfided Platinum on Carbon (Pt/C-S), and Raney Nickel (Ra-Ni)—grounded in mechanistic causality and validated experimental data.
The Chemoselectivity Challenge & Mechanistic Causality
The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, a property further exacerbated by the strongly electron-withdrawing nitro group at the 5-position . During catalytic hydrogenation, the reaction follows the classic Haber mechanism, transitioning through nitroso and hydroxylamine intermediates before yielding the final primary amine.
Figure 1: Stepwise Haber mechanism for the catalytic reduction of the nitro group to an amine.
The Causality of Over-Reduction: Highly active catalysts, such as standard Pd/C, possess a strong affinity for coordinating with aromatic π -systems. Because the pyrimidine ring is electron-deficient, it readily adsorbs onto the palladium surface. Prolonged exposure often leads to unwanted partial hydrogenation (e.g., the formation of tetrahydropyrimidine byproducts) . To mitigate this, we must manipulate the catalyst's surface activity using selective poisons or alternative metals.
Catalyst Efficacy & Performance Matrix
To objectively compare these catalysts, we evaluate them across four critical parameters: conversion efficiency, chemoselectivity (amine yield vs. ring reduction), required operational conditions, and scalability.
| Catalyst System | H₂ Pressure | Temp | Conversion | Chemoselectivity (Amine : Ring Reduction) | Operational Causality & Drawbacks |
| 10% Pd/C | 15 - 20 psi | 25 °C | >99% | 85:15 (High Risk) | Highly active; strong π -coordination leads to pyrimidine ring saturation. Requires strict monitoring. |
| 5% Pt/C (Sulfided) | 40 - 50 psi | 40 °C | >98% | 99:1 (Excellent) | Sulfur poisons the highly active sites, preventing ring adsorption while allowing N-O bond reduction. |
| Raney Nickel | 50 - 100 psi | 50 °C | >95% | 98:2 (Very Good) | Inherently lower affinity for isolated aromatic rings. Cost-effective but poses severe pyrophoric handling hazards. |
Expert Verdict: While Pd/C is the fastest, 5% Pt/C (Sulfided) is the superior choice for research-scale synthesis due to its impeccable chemoselectivity . For industrial scale-up, Raney Nickel offers the best cost-to-performance ratio, provided safety infrastructure is in place.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning the physical phenomena observed during the reaction inherently confirm its progress and completion.
Figure 2: Self-validating experimental workflow for chemoselective catalytic hydrogenation.
Protocol A: High-Fidelity Reduction using 5% Pt/C (Sulfided)
Optimized for >99% chemoselectivity in medicinal chemistry applications.
-
Substrate Preparation: Dissolve 10.0 mmol of 5-nitro-2-(propan-2-yl)pyrimidine in 50 mL of anhydrous ethanol in a Parr hydrogenation vessel.
-
Causality: Ethanol provides optimal solubility for the nitro compound and acts as a mild protic donor, which stabilizes the transition states of the hydroxylamine intermediate.
-
-
Catalyst Loading: Purge the vessel with Argon for 5 minutes. Carefully add 0.5 mol% of 5% Pt/C (Sulfided).
-
Causality: The Argon blanket prevents the premature catalytic oxidation of ethanol vapors, eliminating ignition risks.
-
-
Hydrogenation: Seal the vessel, purge with H₂ gas three times, and pressurize to 45 psi. Stir vigorously (800 rpm) at 40 °C.
-
Self-Validation Check: Monitor the pressure gauge. The reduction of one nitro group requires exactly 3 equivalents of H₂. The reaction validates its own completion when the pressure drop ceases entirely and holds steady for a 30-minute window.
-
Workup: Vent the H₂ gas and purge with Argon. Filter the suspension through a tightly packed Celite pad to remove the Pt/C. Wash the pad with 20 mL of ethanol. Concentrate the filtrate in vacuo to yield the pure 2-isopropyl-5-aminopyrimidine.
Protocol B: Scalable Reduction using Raney Nickel
Optimized for cost-efficiency in pilot-scale operations.
-
Preparation: Dissolve 50.0 mmol of the substrate in 150 mL of methanol.
-
Catalyst Handling: Transfer 1.5 g of active Raney Nickel (supplied as an aqueous slurry) into the vessel under a strict Nitrogen atmosphere.
-
Causality: Raney Nickel is highly pyrophoric. It must never be allowed to dry in the presence of oxygen. The water/methanol mixture acts as a thermal buffer.
-
-
Hydrogenation: Pressurize with H₂ to 80 psi and heat to 50 °C.
-
Causality: Raney Nickel requires higher activation energy (temperature and pressure) compared to noble metals to efficiently reduce the N-O bonds.
-
-
Self-Validation Check: Similar to Protocol A, track the stoichiometric consumption of H₂. At 80 psi, the reaction typically completes in 4-6 hours.
-
Workup: Filter the catalyst through a Celite pad under a continuous Nitrogen stream. Immediately submerge the used Celite/catalyst pad in water to neutralize the pyrophoric hazard before disposal.
References
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega (via PubMed Central). URL:[Link]
-
Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. PubMed Central. URL:[Link]
-
Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. URL:[Link]
Personal protective equipment for handling 5-Nitro-2-(propan-2-yl)pyrimidine
Operational Safety & Logistics Master Guide: Handling 5-Nitro-2-(propan-2-yl)pyrimidine
As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not merely as a compliance exercise, but as a system governed by chemical causality. 5-Nitro-2-(propan-2-yl)pyrimidine (CAS: 13207-99-3) is a highly valuable building block in medicinal chemistry and agrochemical development[1]. However, the same structural features that make it synthetically useful also dictate its hazard profile.
To ensure laboratory safety, we must build a self-validating operational system that accounts for the compound's acute reactivity, potential for sensitization, and thermal decomposition profile.
Part 1: Chemical Profiling & Hazard Causality
The defining feature of 5-Nitro-2-(propan-2-yl)pyrimidine is the placement of the strongly electron-withdrawing nitro group at the 5-position of the pyrimidine ring. This creates a highly electron-deficient aromatic core. While this electrophilicity is ideal for nucleophilic aromatic substitution (SNAr) reactions, it directly translates to biological and physical hazards.
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Class | GHS Indication | Mechanistic Causality |
| Skin Irritation & Sensitization | H315, H317 | The electron-deficient pyrimidine ring readily acts as an electrophile, facilitating covalent binding with nucleophilic residues (e.g., thiols, amines) on skin proteins, triggering immune sensitization[2][3]. |
| Serious Eye Irritation | H319 | Rapid interaction with ocular mucosal membranes causes localized pH shifts and cellular disruption upon contact[2]. |
| Thermal Instability | Reactive Hazard | Nitroaromatic functional groups are inherently energetic. Elevated temperatures or friction can induce exothermic decomposition, releasing highly toxic nitrogen oxides (NOx)[4][5]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling nitro-substituted pyrimidines. The selection below is grounded in material compatibility studies specific to volatile organics and nitroaromatics.
Table 2: PPE Matrix & Material Specifications
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Double-layered Nitrile Butadiene Rubber (NBR). Inner: 0.11mm, Outer: ≥0.20mm. | Nitroaromatics exhibit variable permeation rates through standard single-layer disposable gloves. High-acrylonitrile NBR provides superior resistance against permeation[6]. |
| Eye Protection | ANSI Z87.1 / EN 166 compliant indirect-vented chemical goggles. | Protects against the micro-aerosolization of powders during transfer, mitigating severe ocular irritation risks[4]. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes. | Prevents static buildup and protects against potential localized exothermic reactions if the compound contacts incompatible materials[5]. |
| Respiratory | NIOSH N95/P100 or EN 149 Type P3 half-mask (if outside hood). | Powdered nitro-pyrimidines pose an inhalation hazard. High-efficiency particulate filtration prevents respiratory tract irritation[2][4]. |
Part 3: Operational Workflow & Handling Protocols
To maintain scientific integrity and safety, every handling procedure must be a self-validating system —meaning the protocol includes built-in physical checks that confirm the safety of the operation before proceeding.
Protocol 1: Inert-Atmosphere Weighing and Transfer
Objective: Safely transfer the compound while minimizing aerosolization, static discharge, and moisture exposure.
-
Engineering Control Verification: Before opening the chemical, use an anemometer or built-in monitor to verify the fume hood face velocity is ≥100 fpm.
-
PPE Donning: Apply a pair of standard nitrile gloves (inner layer), followed by a thicker, high-acrylonitrile extended-cuff nitrile glove (outer layer)[6].
-
Equipment Grounding: Place an anti-static weighing boat on the analytical balance. Self-Validation: Touch a grounded metal surface before handling; the absence of static cling on the powder confirms successful grounding, mitigating the risk of static-induced ignition of nitroaromatic dust[5].
-
Chemical Transfer: Open the container slowly. Use a clean, non-sparking spatula (e.g., Teflon-coated or ceramic) to transfer the solid.
-
Inert Sealing: Once weighed, immediately flush the primary container's headspace with Argon gas before sealing to prevent oxidative degradation[3].
-
Doffing: Remove the outer gloves using the glove-in-glove technique to avoid skin contamination. Wash hands immediately with soap and water.
Step-by-step PPE gowning and operational workflow for handling nitro-pyrimidines.
Part 4: Emergency Response & Disposal Logistics
In the event of a spill, standard organic solvent cleanup procedures can create severe hazards when applied to nitroaromatics.
Protocol 2: Solid Spill Containment and Decontamination
Objective: Safely neutralize and remove spilled nitro-pyrimidine material without triggering an exothermic reaction.
-
Evacuation & Assessment: If the spill occurs outside a fume hood, evacuate the immediate area for 15 minutes to allow micro-aerosols to settle.
-
PPE Escalation: Don a half-mask respirator with P3/N95 particulate filters to protect against airborne dust[4].
-
Containment (Critical Causality Step): Surround the spill with a non-combustible absorbent material such as dry sand or vermiculite. Never use paper towels or sawdust for bulk nitroaromatic spills, as organic absorbents can form highly reactive, combustible mixtures[5].
-
Collection: Use a non-sparking scoop to carefully collect the solid mixture. Avoid vigorous sweeping, which generates friction and dust.
-
Surface Decontamination: Wash the affected surface thoroughly with a mild soap and water solution to hydrolyze and remove trace residues. Do not use strong basic solutions, as nitroaromatics can react violently with concentrated alkalis[5].
-
Disposal: Place the collected material into a heavy-duty, sealable polyethylene hazardous waste container labeled specifically for "Nitroaromatic Waste." Self-Validation: Wipe the cleaned area with a fresh white paper towel; the absence of yellow residue visually confirms the complete removal of the nitro-pyrimidine.
Emergency spill containment and decontamination logic for nitroaromatic compounds.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4,6-Dichloro-5-nitropyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
